molecular formula C29H24Cl2N2O5S B11971853 Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11971853
M. Wt: 583.5 g/mol
InChI Key: ABCBYYKWVORDEO-ZVHZXABRSA-N
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Description

Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines and heterocyclic compounds with comparable structures and biological activities. Examples include:

    Thiazolo[3,2-a]pyrimidine derivatives: Known for their diverse pharmacological properties.

    Furyl and phenyl-substituted heterocycles: Studied for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H24Cl2N2O5S

Molecular Weight

583.5 g/mol

IUPAC Name

propan-2-yl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24Cl2N2O5S/c1-15(2)37-28(35)25-16(3)32-29-33(26(25)17-5-8-19(36-4)9-6-17)27(34)24(39-29)14-20-10-12-23(38-20)21-13-18(30)7-11-22(21)31/h5-15,26H,1-4H3/b24-14+

InChI Key

ABCBYYKWVORDEO-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Origin of Product

United States

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